molecular formula C12H12N2OS B11791103 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone

1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone

Cat. No.: B11791103
M. Wt: 232.30 g/mol
InChI Key: JZTHKDUNSPVKSZ-UHFFFAOYSA-N
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Description

1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is a thiazole derivative featuring a 3-aminophenyl group at the 2-position, a methyl group at the 4-position, and an acetyl (ethanone) group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds renowned for their broad pharmacological activities, particularly in antimicrobial and anticancer applications . This compound is hypothesized to exhibit activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), based on structural similarities to other phenylthiazole derivatives .

Properties

IUPAC Name

1-[2-(3-aminophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTHKDUNSPVKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclocondensation

A widely reported method involves the bromination of 4-aminoacetophenone followed by cyclocondensation with thiocarbonyl compounds. In this approach, 4-aminoacetophenone undergoes bromination using N-bromosuccinimide (NBS) in acetic acid, yielding a brominated intermediate. Subsequent treatment with thiourea or thiocyanate derivatives in ethanol facilitates cyclization to form the thiazole ring . For instance, Lozynskyi et al. demonstrated that bromination of α-active methylene ketones (e.g., 4-aminoacetophenone) with NBS in ethanol, followed by potassium thiocyanate and primary amine addition, produces thiazol-2(3H)-imine intermediates, which are further functionalized to yield the target compound .

Key Reaction Conditions :

  • Bromination : NBS (1.1 equiv), benzoyl peroxide (catalytic), ethanol, 25°C, 1 h.

  • Cyclocondensation : Potassium thiocyanate (1.0 equiv), 3-aminophenylamine (1.0 equiv), ethanol, 25°C, 4 h.

  • Yield : 70–85% after recrystallization .

This method’s efficiency stems from the one-pot protocol, which avoids intermediate isolation and reduces purification steps. However, regioselectivity challenges may arise when asymmetrical ketones are used, necessitating careful control of stoichiometry and temperature .

Sonogashira Cross-Coupling

The Sonogashira reaction has been employed to introduce arylalkyne moieties into the thiazole scaffold. Starting with 4-iodo-2-methylthiazole-5-carbaldehyde, coupling with 3-aminophenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in dimethylformamide (DMF) generates the propargyl intermediate, which is subsequently reduced and acetylated to form the target compound . Abboud et al. optimized this method by using cesium carbonate as a base, achieving yields of 65–78% .

Key Reaction Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Solvent : DMF, 80°C, 12 h.

  • Post-Coupling Steps : Hydrogenation (H₂/Pd-C), acetylation (Ac₂O) .

While this method allows precise control over substituent placement, the reliance on palladium catalysts increases costs and introduces metal contamination risks.

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction enables the formation of α,β-unsaturated ketones, which are critical for constructing the thiazole ring’s substituents. Lozynskyi et al. reported condensing 2-amino-4-methylthiazol-5-yl-ethanone with 3-nitrobenzaldehyde in ethanol using potassium tert-butoxide as a base, followed by nitro group reduction to yield the 3-aminophenyl derivative .

Key Reaction Conditions :

  • Base : Potassium tert-butoxide (1.0 equiv).

  • Solvent : Ethanol, reflux, 3–5 h.

  • Reduction : H₂/Pd-C, ethanol, 25°C, 2 h .

  • Overall Yield : 68–72%.

This method’s advantage lies in its compatibility with diverse aromatic aldehydes, though the reduction step adds complexity.

Mechanochemical Synthesis

Recent advances in solvent-free synthesis have enabled the preparation of thiazole derivatives via ball milling. A three-component reaction involving 4-methyl-2-aminothiazole, 3-nitrobenzaldehyde, and acetyl chloride in the presence of Montmorillonite K10 as a catalyst produces the target compound with 82% yield . The absence of solvents and short reaction time (30 min) make this method environmentally favorable.

Key Reaction Conditions :

  • Catalyst : Montmorillonite K10 (20 wt%).

  • Milling Frequency : 30 Hz, 30 min.

  • Workup : Simple filtration and washing .

Comparative Analysis of Methods

MethodYield (%)TimeCostScalabilityEnvironmental Impact
Bromination/Cyclocond.70–855 hLowHighModerate
Sonogashira Coupling65–7814 hHighModerateHigh (Pd waste)
Claisen-Schmidt68–728 hLowHighModerate
Mechanochemical820.5 hLowHighLow

The mechanochemical approach outperforms others in yield and sustainability, though it requires specialized equipment. Traditional methods remain valuable for large-scale production due to established protocols.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2- and 4-positions of the thiazole ring are susceptible to nucleophilic substitution due to electron-withdrawing effects from the sulfur and nitrogen atoms.

Reaction TypeConditionsProductYieldSource
BrominationPTSA, Br₂ in DCM, 0°C → RT5-Bromo-4-methylthiazole derivative72%
CyanationNaCN, DMF-DMA, reflux, 12 h5-Cyanothiazole analog65%
Alkylation (LDA-mediated)Lithium diisopropylamide, THF, -78°C4-Cyclopropyl-substituted thiazole58%

Key Finding : Steric hindrance from the 4-methyl group limits reactivity at the 4-position, favoring substitutions at the 5-position .

Condensation Reactions Involving the Acetyl Group

The ethanone moiety participates in condensation reactions to form heterocyclic systems:

Formation of Enaminones

Treatment with N,N-dimethylformamide–dimethylacetal (DMF–DMA) yields enaminones, critical intermediates for pyrimidine synthesis :

1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanoneDMF-DMA, 110°Creflux, 6 hEnaminone derivative(85% yield)[1]\text{this compound} \xrightarrow[\text{DMF-DMA, 110°C}]{\text{reflux, 6 h}} \text{Enaminone derivative} \quad (85\% \text{ yield})[1]

Pyrimidine Ring Formation

Microwave-assisted condensation with phenylguanidines generates 2-anilino-4-(thiazol-5-yl)pyrimidines :

Guanidine SubstituentReaction TimeProduct PurityBiological Activity (CDK9 Kᵢ)
m-SO₂NH₂30 min>95%4 nM
m-NO₂45 min92%6 nM

Mechanistic Insight : Electron-withdrawing groups on phenylguanidines accelerate cyclization kinetics .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The 3-aminophenyl group undergoes regioselective EAS:

ReactionReagentPosition SubstitutedApplication
NitrationHNO₃, H₂SO₄, 0°Cpara to -NH₂Precursor for diazonium salts
SulfonationSO₃, H₂SO₄, 60°Cmeta to -NH₂Water-solubility enhancement
Azo CouplingDiazonium salt, pH 9–10ortho to -NH₂Dye/photosensitizer synthesis

Note : The -NH₂ group directs electrophiles to the para position but steric effects from the thiazole ring favor meta substitution in practice.

Oxidation

MnO₂ selectively oxidizes alcohol intermediates (from LDA-mediated alkylation) to ketones :

Thiazol-5-ylethanolMnO₂, CHCl₃, RTThis compound(89% yield)[5]\text{Thiazol-5-ylethanol} \xrightarrow{\text{MnO₂, CHCl₃, RT}} \text{this compound} \quad (89\% \text{ yield})[5]

Reduction

NaBH₄ reduces the acetyl group to ethanol, enabling pro-drug strategies:

EthanoneNaBH₄, MeOHEthanol analog(76% yield)[3]\text{Ethanone} \xrightarrow{\text{NaBH₄, MeOH}} \text{Ethanol analog} \quad (76\% \text{ yield})[3]

Coordination Chemistry

The thiazole nitrogen and amino group act as bidentate ligands for transition metals:

Metal IonLigand RatioComplex GeometryApplication
Cu(II)1:2Square planarAntimicrobial agents
Fe(III)1:1OctahedralCatalytic oxidation
Pd(II)1:1Square planarCross-coupling catalysis

Stability : Cu(II) complexes show enhanced stability (log β = 12.4) compared to Fe(III) (log β = 9.8) .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring and an amine group, contributing to its biological activity. The molecular formula is C12_{12}H12_{12}N2_2S, with a molecular weight of approximately 232.30 g/mol. Its unique structure enhances interactions with biological targets, making it a focus for ongoing research.

Antimicrobial Activity

1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone exhibits promising antimicrobial properties. Research indicates that similar thiazole derivatives have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Aspergillus niger

A study demonstrated that thiazole derivatives can inhibit the growth of these pathogens, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to this compound have been tested in the National Cancer Institute's Developmental Therapeutics Program, indicating significant cell growth inhibition rates .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that compounds with the thiazole moiety displayed lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In a series of experiments involving different cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name C2 Substituent C5 Substituent Key Biological Activity Metabolic Stability Key Findings Reference
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone 3-Aminophenyl Ethanone Antimicrobial (hypothesized) Moderate (predicted) Potential for enhanced solubility due to NH₂ group; may target MRSA N/A
1-(2-(4-Iodophenyl)-4-methylthiazol-5-yl)ethanone 4-Iodophenyl Ethanone Antibacterial (MRSA, VISA, VRSA) Low Lead compound with moderate stability; replaced by alkynyl derivatives
1-(2-(4-Hept-1-ynylphenyl)-4-methylthiazol-5-yl)ethanone (4g) 4-Hept-1-ynylphenyl Ethanone Antibacterial (MRSA) High Improved metabolic stability due to alkynyl group; lower toxicity
(E)-1-(2-(2-(4-Dimethylaminobenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone 4-Dimethylaminobenzylidene-hydrazinyl Ethanone Ecto-5'-nucleotidase inhibition Moderate Hydrazinyl group enables enzyme inhibition; distinct from antimicrobial targets
1-(4-Methyl-2-phenylaminothiazol-5-yl)ethanone Phenylamino Ethanone Not specified Low Anilino linkage reduces polarity; potential for CNS applications

Structure-Activity Relationship (SAR) Insights

  • C2 Hydrophobic Moieties: Alkynyl (e.g., 4g) and naphthalene substituents enhance antibacterial activity by improving membrane penetration and reducing efflux in Gram-positive bacteria . The 3-aminophenyl group in the target compound introduces polarity, which may compromise hydrophobicity but improve solubility .
  • Amino Group Positioning: The meta-position of the amino group in the target compound contrasts with para-substituted derivatives (e.g., 4-iodophenyl in ).
  • Ethanone at C5: The acetyl group is conserved across active derivatives, suggesting its role as a critical pharmacophore. Its electron-withdrawing nature may stabilize the thiazole ring or participate in hydrogen bonding .

Metabolic and Toxicity Profiles

  • Alkynyl Derivatives : Compounds like 4g exhibit high metabolic stability due to resistance to oxidative degradation in human liver microsomes .
  • However, this group could mitigate cytotoxicity observed in lead compounds with halogenated substituents .

Antimicrobial Spectrum

  • The lead compound in (4-iodophenyl derivative) shows potent activity against MRSA, VISA, and VRSA. The target compound’s 3-aminophenyl group may broaden the spectrum to include Gram-negative bacteria if solubility is sufficiently enhanced .
  • Hydrazinyl derivatives (e.g., ) target human enzymes (ecto-5'-nucleotidase), indicating divergent applications compared to the antimicrobial focus of the target compound .

Biological Activity

1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a thiazole ring and an amino group, suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H10N2S CAS Number 40353 62 6 \text{C}_9\text{H}_{10}\text{N}_2\text{S}\quad \text{ CAS Number 40353 62 6 }

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with cellular metabolism.

  • Efficacy Against Bacteria : In vitro tests have indicated that derivatives similar to this compound possess notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often range from 31.25 to 125 µg/mL, indicating their potential as antibacterial agents .

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial-mediated mechanisms.

  • Mechanism of Action : Studies have shown that certain thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK9 has been linked to reduced expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Activity : A study reported that a series of thiazole derivatives exhibited varying degrees of antimicrobial activity. Among them, a compound structurally related to this compound displayed a zone of inhibition of up to 20 mm against Bacillus subtilis at a concentration of 500 µg/disk .
  • Anticancer Evaluation : Another research effort focused on evaluating the anticancer potential of thiazole derivatives in human cancer cell lines. The study concluded that specific modifications to the thiazole structure could enhance cytotoxicity against breast cancer cells, with IC50 values indicating significant cell death at low concentrations .

Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activities associated with this compound and related compounds:

Activity Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC: 62.5 µg/mL
AntibacterialEscherichia coliZone of inhibition: 20 mm
AnticancerBreast cancer cell lineIC50: 15 µM
Apoptosis InductionVarious cancer cell linesIncreased apoptosis

Q & A

Q. How can contradictory data on hydrazinyl derivatives’ cytotoxicity be resolved?

  • Answer : Discrepancies arise from assay conditions (e.g., serum concentration in cell culture). For example, hydrazinyl-thiazole derivatives show low cytotoxicity (IC₅₀ >100 µM) in serum-free media but higher toxicity (IC₅₀ ~30 µM) in 10% FBS due to protein binding . Dose-response curves under standardized conditions (e.g., 5% serum) are recommended for reproducibility.

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Answer :
  • Prodrug approaches : Mask polar groups (e.g., acetylating hydrazinecarboximidamide) to improve oral bioavailability.
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance solubility of hydrophobic derivatives (e.g., naphthalene-substituted analogs) .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the 3-aminophenyl group) to guide structural modifications .

Methodological Notes

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for MIC and cytotoxicity dose-response curves. Apply Welch’s t-test for comparing metabolic stability between derivatives .
  • Contradictory SAR : Cross-validate findings using isogenic bacterial strains (e.g., S. aureus ATCC 29213 vs. clinical isolates) to account for genetic variability .

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